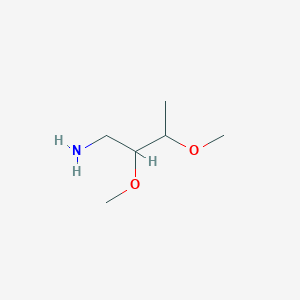
2,3-Dimethoxybutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxybutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an amine group (-NH2) attached to a butane backbone, which is substituted with two methoxy groups (-OCH3) at the 2nd and 3rd positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxybutan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia with 2,3-dimethoxybutane. This reaction typically requires a strong base, such as sodium hydride, to deprotonate the ammonia and facilitate the nucleophilic substitution reaction.
Another method involves the reductive amination of 2,3-dimethoxybutanone. In this process, the ketone is first reacted with ammonia or an amine in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst, to form the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethoxybutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or thiols can be used in the presence of a base.
Acylation: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitroso, nitro, or imine derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with substituted functional groups.
Acylation: Amides.
Applications De Recherche Scientifique
2,3-Dimethoxybutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxybutan-1-amine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The methoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, while the amine group can participate in hydrogen bonding and ionic interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxypropylamine: Similar structure but with a shorter carbon chain.
2,3-Dimethoxyphenethylamine: Contains an aromatic ring instead of a butane backbone.
2,3-Dimethoxybutane: Lacks the amine group.
Uniqueness
2,3-Dimethoxybutan-1-amine is unique due to its specific combination of functional groups and carbon chain length
Propriétés
IUPAC Name |
2,3-dimethoxybutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-5(8-2)6(4-7)9-3/h5-6H,4,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJTVQGTUJTGGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2384725.png)
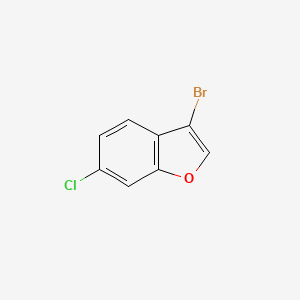
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2384729.png)
![2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid](/img/structure/B2384732.png)

![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2384736.png)
![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2384737.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2384738.png)
![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-propyl-1,3-thiazolidine-3-carboxamide](/img/structure/B2384740.png)
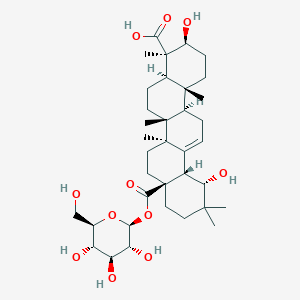
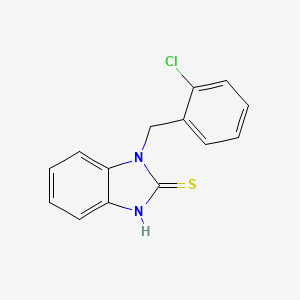
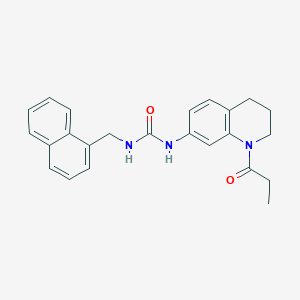
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2384746.png)
